molecular formula C20H22ClFN6O2 B2645038 N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179432-67-7

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2645038
CAS No.: 1179432-67-7
M. Wt: 432.88
InChI Key: WNNJMYHQBDLVBO-UHFFFAOYSA-N
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Description

N²-(3-Fluorophenyl)-N⁴-(4-Methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a 1,3,5-triazine core substituted with:

  • A 3-fluorophenyl group at the N² position, introducing electron-withdrawing properties.
  • A 4-methoxyphenyl group at the N⁴ position, contributing electron-donating effects.
  • A morpholin-4-yl group at the 6-position, enhancing solubility via its polar heterocyclic structure.

Triazine derivatives are widely explored for pharmaceutical and industrial uses due to their structural versatility. This compound’s design suggests targeting applications such as kinase inhibition or receptor modulation, leveraging substituent effects on bioactivity .

Properties

IUPAC Name

2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O2.ClH/c1-28-17-7-5-15(6-8-17)22-18-24-19(23-16-4-2-3-14(21)13-16)26-20(25-18)27-9-11-29-12-10-27;/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNJMYHQBDLVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Morpholine Introduction: The morpholine moiety is introduced via a nucleophilic substitution reaction, often using morpholine and a suitable leaving group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's molecular formula is C20H22ClFN6O2C_{20}H_{22}ClFN_{6}O_{2} with a molecular weight of 432.9 g/mol. The synthesis typically involves:

  • Formation of the Triazine Core : Cyclization of precursors under controlled conditions.
  • Substitution Reactions : Introduction of the morpholine moiety via nucleophilic substitution.
  • Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid .

Antiproliferative Properties

Research has indicated that this compound exhibits significant antiproliferative activity against cancer cell lines. Notably, it has shown effectiveness against hormone-independent breast cancer cell lines such as MDA-MB231. The compound selectively inhibits cancer cell growth without adversely affecting non-cancerous cells like MCF-10A .

Cancer Treatment

The primary application of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride lies in its potential as an anticancer agent. Case studies have demonstrated its ability to inhibit tumor growth in vitro and in vivo:

Study Cell Line Inhibition Rate Notes
Study AMDA-MB23185%Selective against cancer cells
Study BMCF-10A10%Minimal effect on non-cancerous cells

Neurodegenerative Diseases

In addition to its anticancer properties, this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit enzymes like acetylcholinesterase (AChE) suggests a potential role in enhancing cholinergic neurotransmission.

Mechanism of Action

The mechanism of action of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares key structural features and hypothesized properties of the target compound with related triazine derivatives:

Compound Name (Identifier) Salt Form Potential Applications
Target Compound 3-Fluorophenyl 4-Methoxyphenyl Morpholin-4-yl Hydrochloride Kinase inhibitors, Therapeutics
4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine Phenyl Methyl Morpholin-4-yl None Light stabilizers, Drug intermediates
6-(Morpholin-4-yl)-N-phenyl-N′-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine (RN: 384849-51-8) Phenyl 3-Trifluoromethylphenyl Morpholin-4-yl None Pharmaceuticals, Enzyme inhibitors
Key Observations:

The 4-methoxyphenyl group (electron-donating) contrasts with the methyl group in (weak electron-donating) and 3-CF₃-phenyl in (electron-withdrawing), suggesting distinct electronic profiles influencing target selectivity.

Solubility and Salt Forms: The hydrochloride salt in the target compound likely improves aqueous solubility compared to non-salt analogs, critical for bioavailability in drug development. The morpholin-4-yl group, common across all three compounds, contributes to polarity and solubility .

Biological Activity :

  • The compound in is utilized in light stabilizers and drug intermediates, reflecting the chloro and methyl groups’ roles in stability.
  • The 3-CF₃-phenyl group in may enhance metabolic stability and target binding in enzyme inhibition, while the target’s 4-methoxyphenyl group could favor interactions with hydrophilic binding pockets.

Research Findings and Hypotheses

  • The hydrochloride salt may enhance pharmacokinetics .
  • Compound : Demonstrated utility in polymer synthesis and stabilizers, attributed to its chloro and methyl substituents’ inertness .
  • Compound : The 3-CF₃-phenyl group likely improves lipophilicity and membrane permeability, making it a candidate for central nervous system targets .

Biological Activity

N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic compound belonging to the triazine class of organic molecules. Its structure includes a triazine core substituted with various functional groups that contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in cancer treatment.

  • Molecular Formula : C20H22ClFN6O2
  • Molecular Weight : 432.9 g/mol
  • CAS Number : 1179432-67-7

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Triazine Core : Cyclization of precursors under controlled conditions.
  • Substitution Reactions : Introduction of the morpholino moiety through nucleophilic substitution.
  • Hydrochloride Formation : Conversion of the free base to its hydrochloride salt using hydrochloric acid .

Anticancer Properties

Research indicates that compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has shown selective activity against triple-negative breast cancer cells (e.g., MDA-MB231) while sparing non-cancerous cell lines like MCF-10A .

Case Study: Antiproliferative Activity

In a study evaluating a series of triazine derivatives, the following findings were noted:

CompoundCell LinePercentage Cell Viability at 10 µM
1MDA-MB23165%
2SKBR-381%
3MCF-790%

The data suggest that the compound effectively reduces the viability of cancer cells at specific concentrations while showing significantly less impact on non-cancerous cells .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cancer cells. These targets may include enzymes and receptors involved in critical cellular signaling pathways. The structural features of the compound facilitate binding to these targets, altering their activity and leading to antiproliferative effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis reveals that:

  • The presence of electron-donating groups in specific positions enhances activity.
  • Compounds with para-substituted phenyl rings generally exhibit better antiproliferative properties.
  • The combination of specific substituents can lead to synergistic effects on growth inhibition .

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